molecular formula C7H8BrNO3 B13069138 (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid

Cat. No.: B13069138
M. Wt: 234.05 g/mol
InChI Key: MBLQDAAOKBLKMZ-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound that features an amino group, a brominated furan ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-bromofuran as a starting material, which can be synthesized through the bromination of furan . The brominated furan is then subjected to further reactions to introduce the amino and propanoic acid groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by catalytic processes to introduce the desired functional groups. The use of environmentally benign reagents and catalysts is often emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

MBLQDAAOKBLKMZ-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=COC(=C1Br)C(CC(=O)O)N

Origin of Product

United States

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